molecular formula C9H17Cl2N3S B13515500 N-methyl-N-[(1,3-thiazol-2-yl)methyl]pyrrolidin-3-amine dihydrochloride

N-methyl-N-[(1,3-thiazol-2-yl)methyl]pyrrolidin-3-amine dihydrochloride

Cat. No.: B13515500
M. Wt: 270.22 g/mol
InChI Key: USBZLPLBCDHUDX-UHFFFAOYSA-N
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Description

N-methyl-N-[(1,3-thiazol-2-yl)methyl]pyrrolidin-3-amine dihydrochloride is a chemical compound that features a unique combination of a thiazole ring and a pyrrolidine ring. The thiazole ring is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom, while the pyrrolidine ring is a five-membered ring containing four carbon atoms and one nitrogen atom. This compound is of interest due to its potential biological activities and applications in various fields such as chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-N-[(1,3-thiazol-2-yl)methyl]pyrrolidin-3-amine dihydrochloride typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides under acidic conditions.

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the cyclization of γ-aminobutyric acid derivatives or by the reduction of pyrrole derivatives.

    Coupling of the Thiazole and Pyrrolidine Rings: The thiazole and pyrrolidine rings are coupled through a nucleophilic substitution reaction, where the thiazole ring is functionalized with a leaving group (e.g., halogen) and then reacted with the pyrrolidine derivative.

Industrial Production Methods

Industrial production of this compound involves scaling up the synthetic routes mentioned above. This typically requires optimization of reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The thiazole ring can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.

    Reduction: The pyrrolidine ring can be reduced to form piperidine derivatives.

    Substitution: Both the thiazole and pyrrolidine rings can undergo nucleophilic and electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents for substitution reactions include alkyl halides, acyl chlorides, and sulfonyl chlorides.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Piperidine derivatives.

    Substitution: Various substituted thiazole and pyrrolidine derivatives.

Scientific Research Applications

N-methyl-N-[(1,3-thiazol-2-yl)methyl]pyrrolidin-3-amine dihydrochloride has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: It is studied for its potential antimicrobial, antifungal, and antiviral activities.

    Medicine: It is investigated for its potential as a therapeutic agent in the treatment of various diseases, including cancer and neurological disorders.

    Industry: It is used in the development of new materials, such as polymers and dyes, and as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-methyl-N-[(1,3-thiazol-2-yl)methyl]pyrrolidin-3-amine dihydrochloride involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. The pyrrolidine ring can enhance the compound’s binding affinity and selectivity for its targets. These interactions can lead to the inhibition or activation of biochemical pathways, resulting in the compound’s observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    Sulfathiazole: An antimicrobial drug containing a thiazole ring.

    Ritonavir: An antiretroviral drug containing a thiazole ring.

    Abafungin: An antifungal drug containing a thiazole ring.

    Bleomycin: An antineoplastic drug containing a thiazole ring.

    Tiazofurin: An antineoplastic drug containing a thiazole ring.

Uniqueness

N-methyl-N-[(1,3-thiazol-2-yl)methyl]pyrrolidin-3-amine dihydrochloride is unique due to its specific combination of a thiazole ring and a pyrrolidine ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development in various fields.

Properties

Molecular Formula

C9H17Cl2N3S

Molecular Weight

270.22 g/mol

IUPAC Name

N-methyl-N-(1,3-thiazol-2-ylmethyl)pyrrolidin-3-amine;dihydrochloride

InChI

InChI=1S/C9H15N3S.2ClH/c1-12(8-2-3-10-6-8)7-9-11-4-5-13-9;;/h4-5,8,10H,2-3,6-7H2,1H3;2*1H

InChI Key

USBZLPLBCDHUDX-UHFFFAOYSA-N

Canonical SMILES

CN(CC1=NC=CS1)C2CCNC2.Cl.Cl

Origin of Product

United States

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